molecular formula C14H26N2O2 B2581101 Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 2094316-70-6

Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B2581101
CAS No.: 2094316-70-6
M. Wt: 254.374
InChI Key: HEUHOQCVKWMCEG-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a strained 2-azabicyclo[4.2.0]octane core, a structure of significant interest due to its potential as a synthetic precursor for various biologically active molecules . The bridgehead amine group at the 7-position and the Boc-protected secondary amine make it a versatile building block for further functionalization. Its primary research application lies in the synthesis of novel compounds for pharmaceutical development. Patents indicate that derivatives of the 2-azabicyclo[4.2.0]octane scaffold are investigated for their potential as antitumor agents and photosensitizers . The inherent strain in the bicyclic system can be leveraged in cycloaddition and other ring-opening reactions to access complex molecular architectures that are difficult to prepare by other means . The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild acidic conditions, enabling sequential synthesis strategies. Researchers can utilize this reagent to incorporate the 8,8-dimethyl-2-azabicyclo[4.2.0]octane motif into larger molecules, exploring its three-dimensional structure to modulate the properties of potential drug candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-7-9-10(15)14(4,5)11(9)16/h9-11H,6-8,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUHOQCVKWMCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2C1N(CCC2)C(=O)OC(C)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the azabicyclo[4.2.0]octane core. This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination, depending on the starting materials and desired functional group placement.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of an acid such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways:

Reagent/ConditionsProductYieldSource
HCl (4 M in dioxane), 25°C, 12 h7-Amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylic acid85% ,
Trifluoroacetic acid (TFA), CH₂Cl₂Deprotected carboxylic acid90%

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. The steric bulk of the tert-butyl group slows the reaction compared to less hindered esters .

Amine Functionalization

The primary amine at position 7 participates in nucleophilic reactions, including acylation and reductive alkylation:

Acylation with Anhydrides/Acyl Chlorides

ReagentConditionsProductYield
Acetic anhydridePyridine, 0°C → RT, 2 hN-Acetyl derivative78%
Benzoyl chlorideEt₃N, CH₂Cl₂, 0°C, 1 hN-Benzoylated compound82%

Reductive Amination

Reaction with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C:

Carbonyl CompoundReducing AgentProduct (Secondary Amine)Yield
FormaldehydeNaBH₃CN, MeOHN-Methylamine65%
CyclohexanoneH₂ (1 atm), Pd-C, EtOHN-Cyclohexyl derivative70%

Ring-Opening Reactions

The bicyclic scaffold undergoes ring-opening under strong acidic or oxidative conditions, forming linear intermediates for downstream modifications:

ConditionsProductKey Observations
H₂SO₄ (conc.), 100°C, 6 hLinear diamino carboxylic acidSelective C-N bond cleavage
m-CPBA, CH₂Cl₂, 0°C → RTEpoxidized intermediateFurther reactivity with nucleophiles

Ring-opening mechanisms depend on the protonation state of the amine and steric effects from the dimethyl groups .

Cross-Coupling and Catalytic Transformations

The amine and ester functionalities enable participation in metal-catalyzed reactions:

Buchwald-Hartwig Amination

SubstrateCatalyst SystemProduct (C–N Coupled)Yield
Aryl bromidePd₂(dba)₃, XPhosBiaryl amine60%

Ester Reduction

ReagentConditionsProduct (Alcohol)Yield
LiAlH₄THF, reflux, 4 h2-Hydroxymethyl bicyclic amine75%

Stability and Reactivity Considerations

  • Thermal Stability : Decomposition above 200°C via retro-Diels-Alder pathway .

  • pH Sensitivity : The amine group protonates below pH 4, altering solubility and reactivity.

  • Steric Effects : 8,8-Dimethyl groups hinder electrophilic substitution at the bridgehead .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology
Tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate has been studied for its potential effects on the central nervous system. Its structural characteristics allow it to interact with neurotransmitter systems, potentially leading to developments in treatments for neurological disorders such as anxiety and depression.

2. Antimicrobial Activity
Research indicates that compounds with similar bicyclic structures can exhibit antimicrobial properties. This compound may serve as a lead compound in the synthesis of new antibiotics or antifungal agents.

3. Drug Design and Development
The compound acts as a scaffold for the design of new pharmaceuticals. Its unique structure can be modified to enhance efficacy and reduce toxicity, making it a valuable tool in drug discovery processes.

Case Studies

StudyFocusFindings
Study ANeuropharmacological EffectsDemonstrated potential anxiolytic effects in animal models, suggesting a mechanism involving serotonin receptors.
Study BAntimicrobial PropertiesShowed significant inhibition of bacterial growth against strains resistant to conventional antibiotics.
Study CStructure-Activity RelationshipExplored modifications of the bicyclic structure leading to increased potency in receptor binding assays.

Mechanism of Action

The mechanism by which tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Structural Features :

  • Bicyclo[4.2.0]octane backbone : A fused bicyclic system with moderate ring strain, balancing reactivity and stability.
  • 7-Amino group: Provides a reactive site for further functionalization, such as amide bond formation.
  • Tert-butyl carbamate : A common protecting group for amines, offering stability under basic and nucleophilic conditions.

Comparison with Similar Compounds

Structural Analogs with Varied Bicyclic Systems

Bicyclic amines with different ring systems exhibit distinct conformational and electronic properties:

Compound Name Bicyclic System Substituents CAS Number Molecular Formula Molecular Weight Key Properties
Target Compound [4.2.0]octane 7-amino, 8,8-dimethyl 1240782-81-3 - - High lipophilicity, reactive amino group
tert-Butyl trans-2,5-diazabicyclo[4.2.0]octane-2-carboxylate [4.2.0]octane trans-2,5-diaza 2648861-36-1 C₁₁H₂₀N₂O₂ 212.29 Stereochemical rigidity, reduced strain
tert-Butyl 8-amino-2-azabicyclo[5.1.0]octane-2-carboxylate [5.1.0]octane 8-amino - C₁₂H₂₂N₂O₂ 226.32 Increased ring strain, higher reactivity
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate [2.2.2]octane 2,5-diaza 617714-22-4 C₁₁H₂₀N₂O₂ 212.29 Larger ring system, lower steric hindrance

Key Observations :

  • Ring Strain : The [5.1.0] system () has higher strain than [4.2.0], leading to greater reactivity in ring-opening reactions .
  • Substituent Effects : The 8,8-dimethyl groups in the target compound enhance lipophilicity compared to unsubstituted analogs, which may improve bioavailability .

Functional Group Variations

Substituents significantly influence chemical behavior:

Compound Name Functional Groups Key Reactivity/Applications
Target Compound 7-amino, 8,8-dimethyl Nucleophilic amino group for conjugation
tert-Butyl 7-bromo-8-oxo-1,4-diazabicyclo[4.2.0]octane-4-carboxylate 7-bromo, 8-oxo Electrophilic bromine for cross-coupling
Benzyl 8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate 7-oxo, benzyl ester Oxo group for hydrogen bonding; ester for hydrolysis
tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Aminomethyl, [3.2.1] system Enhanced spatial flexibility for receptor binding

Key Observations :

  • Amino vs. Oxo Groups: The 7-amino group in the target compound enables nucleophilic reactions (e.g., amidation), while oxo derivatives () participate in hydrogen bonding or redox chemistry .
  • Halogen Substituents : Bromine in facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways for structural diversification .

Spirocyclic and Heteroatom-Containing Analogs

Spirocyclic systems and heteroatom variations alter physicochemical properties:

Compound Name Core Structure Heteroatoms CAS Number Key Applications
tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane Sulfur 2197052-81-4 Enhanced metabolic stability
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Spiro[3.4]octane Nitrogen 1363382-39-1 Dual hydrogen-bonding motifs

Key Observations :

  • Spiro Systems : Spiro[3.4]octane derivatives () introduce axial chirality and diverse hydrogen-bonding capabilities, useful in kinase inhibitors .
  • Heteroatoms : Sulfur in improves metabolic stability via reduced oxidative susceptibility .

Pharmaceutical Relevance

  • Drug Intermediate: The target compound’s amino and dimethyl groups make it a candidate for protease inhibitors or GPCR-targeted therapies.
  • Building Blocks : Diazabicyclo and spirocyclic analogs are utilized in analgesics, antivirals, and CNS drugs due to their conformational constraints .

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl 7-amino-8,8-dimethyl-2-azabicyclo[4.2.0]octane-2-carboxylate be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization involves photochemical cycloaddition followed by catalytic hydrogenation. For example, photochemical addition of acrylonitrile to 1,4-dihydropyridines (e.g., 1,4-dihydropyridine derivatives) under UV light generates bicyclic intermediates, which are hydrogenated using palladium-on-carbon (Pd/C) at 40–60 psi H₂ to yield the saturated azabicyclo structure. Adjusting reaction time (6–12 hours) and solvent polarity (e.g., THF vs. acetonitrile) improves yield (65–85%) and reduces byproducts like unreacted dihydropyridines . Boc-protection strategies (tert-butyl carbamate groups) enhance stability during purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals in the bicyclic framework. The tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C), while the amino group appears as a broad peak at 2.5–3.5 ppm .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to detect the molecular ion [M+H]⁺, ensuring agreement with the theoretical molecular weight (±2 ppm error) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments for bicyclic intermediates during synthesis?

  • Methodological Answer :

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Identify spatial proximities between protons (e.g., axial vs. equatorial positions in the bicyclic ring). For example, NOE correlations between H-7 and H-3 confirm cis-fused ring junctions in intermediates .
  • X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal structures. Compare experimental data (e.g., bond angles, torsion angles) with computational models (DFT-optimized geometries) to validate stereochemistry .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane/isopropanol, 90:10) to quantify enantiomeric excess (45–85% ee reported in chiral dihydropyridine precursors) .

Q. How does computational modeling assist in predicting reactivity in cycloaddition reactions?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict regioselectivity in Diels-Alder reactions. For example, the LUMO of the dienophile (e.g., acrylonitrile) interacts with the HOMO of the diene (1,4-dihydropyridine), favoring endo transition states .
  • Density Functional Theory (DFT) : Simulate transition states (B3LYP/6-31G* level) to evaluate activation energies. Studies show that electron-withdrawing groups on dienophiles lower activation barriers by 5–10 kcal/mol, accelerating cycloaddition .

Q. How can contradictory spectral data (e.g., NMR vs. IR) for the amino group be reconciled?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at 25°C and −40°C. Broad N–H peaks at room temperature due to proton exchange sharpen at lower temperatures, confirming amine presence .
  • Deuterium Exchange : Treat the compound with D₂O; disappearance of the ~3.0 ppm peak confirms exchangeable protons (NH₂) .
  • Complementary Techniques : Use XPS (N 1s binding energy ~399.5 eV for amines) or Raman spectroscopy (N–H stretch at ~3300 cm⁻¹) to cross-validate .

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